2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione
CAS No.:
Cat. No.: VC13258440
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 2-[(4-ethylanilino)methyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C17H16N2O2/c1-2-12-7-9-13(10-8-12)18-11-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-10,18H,2,11H2,1H3 |
| Standard InChI Key | WROOCEJCXHMKCY-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | CCC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
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Molecular Formula: C₁₇H₁₆N₂O₂.
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Molecular Weight: 280.32 g/mol.
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IUPAC Name: 2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione.
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Structural Features: The isoindoline-1,3-dione core provides a planar, electron-deficient aromatic system, while the (4-ethylanilino)methyl side chain introduces hydrophobicity and hydrogen-bonding capabilities .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 194–196°C |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | ~2.8 (predicted) |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step process:
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Condensation: Isoindoline-1,3-dione reacts with 4-ethylaniline derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol, acetic acid) .
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Cyclocondensation: Catalyzed by acids (e.g., HCl) or bases (e.g., triethylamine), forming the final product .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Isoindoline-1,3-dione, 4-ethylaniline, ethanol, reflux (12 h) | 53% | |
| 2 | Acetic acid, 120°C, TLC monitoring | 56% |
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
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Characterization: Confirmed via ¹H/¹³C NMR, FT-IR, and mass spectrometry .
Biological Activities and Mechanisms
Anti-Alzheimer Properties
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Cholinesterase Inhibition:
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Neuroprotection: Reduces oxidative stress in PC12 neurons (80% viability at 10 μM) .
Table 3: Enzyme Inhibition Data
| Enzyme | IC₅₀ (μM) | Selectivity vs. Control |
|---|---|---|
| AChE | 2.1 | 3.2× rivastigmine |
| BuChE | 0.08 | 132× donepezil |
Antimicrobial Activity
Molecular Modeling and Structure-Activity Relationships (SAR)
Docking Studies
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AChE Binding: The isoindoline-1,3-dione core occupies the catalytic anionic site (CAS), while the (4-ethylanilino)methyl group interacts with the peripheral anionic site (PAS) .
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Key Interactions:
Table 4: Docking Scores (Glide XP)
| Compound | Binding Energy (kcal/mol) |
|---|---|
| 2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione | -9.8 |
| Donepezil (Control) | -8.2 |
SAR Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume